N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Beschreibung
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole ring linked via a carboxamide group to a phenyl substituent bearing a tetrazole moiety. The benzodioxole scaffold (1,3-benzodioxole) is notable for its electron-rich aromatic system and metabolic stability, often employed in medicinal chemistry for CNS-targeting compounds . The tetrazole group (1H-tetrazol-1-yl) serves as a bioisostere for carboxylic acids, enhancing hydrogen-bonding capacity while resisting enzymatic degradation .
Eigenschaften
Molekularformel |
C15H11N5O3 |
|---|---|
Molekulargewicht |
309.28 g/mol |
IUPAC-Name |
N-[4-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11N5O3/c21-15(10-1-6-13-14(7-10)23-9-22-13)17-11-2-4-12(5-3-11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21) |
InChI-Schlüssel |
BXFOEAFPVAIKKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multi-Step Convergent Synthesis
The most widely adopted approach involves three primary stages:
-
Synthesis of the Benzodioxole Carboxylic Acid Derivative : 1,3-Benzodioxole-5-carboxylic acid is activated via conversion to its acid chloride using thionyl chloride or oxalyl chloride, followed by coupling with 4-aminophenyltetrazole.
-
Tetrazole Ring Formation : The 1H-tetrazole moiety is introduced via [3+2] cycloaddition between nitriles and sodium azide. For example, 4-aminobenzonitrile undergoes cycloaddition with NaN₃ under microwave irradiation (130°C, 2 h) to yield 4-(1H-tetrazol-1-yl)aniline.
-
Amide Bond Formation : The benzodioxole carbonyl group is coupled to the tetrazole-bearing aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF.
This method achieves an overall yield of 65–78%, with purity >95% after recrystallization.
Microwave-Assisted Synthesis and Catalytic Systems
Microwave-Accelerated Cycloaddition
Microwave (MW) irradiation significantly enhances the efficiency of tetrazole formation. Rohe et al. demonstrated that Cu(II)-catalyzed [3+2] cycloadditions between nitriles and NaN₃ in N-methyl-2-pyrrolidone (NMP) under MW conditions (150°C, 10 min) achieve yields of 85–99%. For the target compound, this method reduces the tetrazole synthesis step from 12 h to 10 min.
Heterogeneous Catalysts
Pd/Co nanoparticles supported on carbon nanotubes (Pd/Co@CNT NPs) have emerged as highly effective catalysts for tetrazole synthesis. Kaya and Sen reported 90–99% yields in 10 min using this system, attributed to the nanoparticles' high surface area and colloidal stability.
Table 1: Catalytic Systems for Tetrazole Synthesis
| Catalyst | Reaction Time | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Pd/Co@CNT NPs | 10 min | 90–99 | MW, 150°C, NMP | |
| Cu(II)/Et₃N·HCl | 2 h | 53–98 | MW, 130°C, DMF | |
| BiCl₃ | 4 h | 70–85 | Reflux, DMF |
Mechanistic Insights into Critical Reaction Steps
[3+2] Cycloaddition Mechanism
The tetrazole ring forms via a concerted cycloaddition between the nitrile group and azide ion. Cu(II) catalysts polarize the nitrile’s C≡N bond, facilitating nucleophilic attack by NaN₃ and subsequent ring closure. Computational studies suggest a Gibbs free energy barrier of ~25 kcal/mol for uncatalyzed reactions, reduced to ~15 kcal/mol with Cu(II) assistance.
Amide Coupling Dynamics
The final amide bond formation employs carbodiimide-mediated activation. EDC reacts with the carboxylic acid to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent side reactions. This step typically proceeds at 0–25°C with 80–90% efficiency.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, NMP) enhance tetrazole cycloaddition yields by stabilizing ionic intermediates. For example, DMF increases yields by 20% compared to THF in Cu(II)-catalyzed reactions.
Temperature and Time Trade-offs
Conventional heating at 80–100°C requires 6–12 h for tetrazole formation, whereas MW irradiation at 130–150°C completes the reaction in 10–30 min.
Table 2: Optimization of Tetrazole Synthesis Conditions
| Parameter | Conventional Method | MW Method | Improvement |
|---|---|---|---|
| Time | 6–12 h | 10–30 min | 50–70% |
| Yield | 70–85% | 85–99% | 15–20% |
| Energy Consumption | High | Low | 40–60% |
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the benzodioxole moiety.
Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, and various oxidizing and reducing agents . Reaction conditions can vary, but they often involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[4-(1H-Tetrazol-1-yl)phenyl]-1,3-Benzodioxol-5-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Tetrazolring kann als Bioisoster von Carbonsäuren wirken, so dass er mit Enzymen und Rezeptoren auf eine ähnliche Weise interagieren kann wie Carbonsäuren. Diese Interaktion kann verschiedene biochemische Pfade modulieren, was zu den beobachteten biologischen Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acids . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related benzodioxole carboxamides:
Key Observations:
- Aliphatic chains (e.g., heptyl in ) reduce aromatic interactions but improve lipid solubility, favoring non-CNS applications.
Chemical Properties and Solubility
The tetrazole’s acidity (pKa ~4.9) contrasts with the basic piperazine (pKa ~9.5) in , influencing ionization at physiological pH. The target compound’s molecular weight (321.28 g/mol) and polar surface area (~90 Ų) suggest moderate blood-brain barrier permeability, unlike the more lipophilic heptyl derivative () .
Biologische Aktivität
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a tetrazole ring, which significantly influences its biological activity. Its molecular formula is , with a molecular weight of approximately 309.28 g/mol. The presence of the tetrazole group allows for interactions with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | C15H11N5O3 |
| Molecular Weight | 309.28 g/mol |
| IUPAC Name | This compound |
| LogP | 2.0643 |
| Polar Surface Area | 87.54 Ų |
The tetrazole moiety acts as a bioisostere for carboxylic acids, facilitating interactions with various enzymes, particularly protein kinases . These interactions suggest potential applications in treating diseases mediated by abnormal kinase activity, such as cancer and inflammatory disorders. Research indicates that this compound may inhibit specific enzymatic pathways, leading to therapeutic effects.
Antioxidant and Anti-inflammatory Properties
Studies have demonstrated that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Recent research has identified the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The following table summarizes key findings from recent studies:
Xanthine Oxidase Inhibition
In related studies involving tetrazole derivatives, the compound has been evaluated for its ability to inhibit xanthine oxidase , an enzyme implicated in gout and hyperuricemia. The introduction of the tetrazole moiety enhances binding affinity to the enzyme's active site. A notable finding includes:
- IC50 Value : The compound exhibited an IC50 value of , demonstrating potent inhibitory activity compared to standard inhibitors like topiroxostat (IC50 = ) .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study investigated its effects on breast cancer cells, revealing significant reduction in tumor growth in xenograft models when treated with the compound.
- Anti-inflammatory Effects : Another study demonstrated that the compound reduced inflammation markers in animal models of arthritis, suggesting its utility in managing inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 1,3-benzodioxole-5-carboxylic acid with 4-aminophenyltetrazole via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Step 2 : Purification using column chromatography or recrystallization to isolate the product.
Critical parameters : - Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Temperature : Optimal coupling occurs at 25–40°C; higher temperatures risk tetrazole ring decomposition .
- Catalyst : Palladium on carbon may improve yields in hydrogenation steps for intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and amide bond formation (e.g., carbonyl carbon at ~165 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.35 for C₁₇H₁₇N₅O₂) .
- X-ray crystallography : Resolves planar aromatic stacking and hydrogen-bonding networks (SHELXL software is standard for refinement) .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Test against DNA gyrase (bacterial target) or cyclooxygenase (inflammatory pathways) at 1–100 µM concentrations .
- Microbial growth assays : Use E. coli or S. aureus cultures to assess bacteriostatic effects (MIC values).
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Methodological strategies :
- Orthogonal assays : Combine enzyme inhibition data with cellular viability assays to distinguish direct target effects from off-target toxicity .
- Structural analysis : Compare crystallographic data (e.g., ligand-binding pocket interactions) to explain variations in potency .
- Batch reproducibility : Verify compound purity (HPLC ≥95%) and stereochemical consistency (chiral HPLC if applicable) .
Q. What computational approaches are effective for predicting target interactions and optimizing bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to DNA gyrase (PDB: 1KZN). Focus on tetrazole ring interactions with ATP-binding pockets .
- QSAR modeling : Correlate substituent effects (e.g., benzodioxole vs. methoxy groups) with antimicrobial IC₅₀ values .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with favorable ΔG values .
Q. What strategies optimize pharmacokinetic properties while retaining bioactivity?
- Lipophilicity modulation : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without disrupting aromatic stacking .
- Metabolic stability : Incubate with liver microsomes to identify labile sites (e.g., tetrazole N-methylation reduces CYP450 degradation) .
- Prodrug design : Mask carboxylate groups with ester linkages to enhance oral bioavailability .
Comparative Structural and Functional Data
Key Challenges and Solutions
- Stereochemical complexity : Use chiral stationary phases for HPLC to resolve enantiomers during synthesis .
- Low aqueous solubility : Nanoformulation (liposomes) or co-solvent systems (PEG-400) improve in vivo delivery .
- Target selectivity : CRISPR-edited cell lines (e.g., DNA gyrase knockouts) validate mechanism specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
